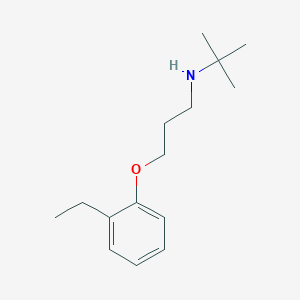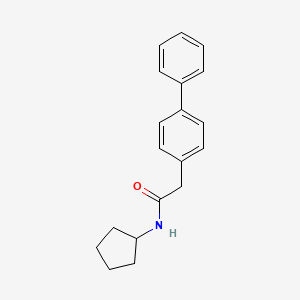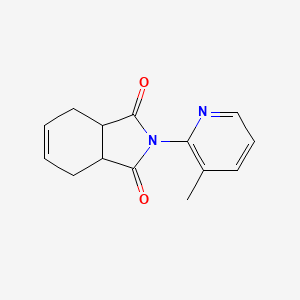
N-(tert-butyl)-3-(2-ethylphenoxy)-1-propanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-3-(2-ethylphenoxy)-1-propanamine, also known as TBEPPA, is a chemical compound that has gained attention in scientific research for its potential applications in various fields. TBEPPA is a tertiary amine that is synthesized through a multistep process, which will be discussed in This paper will also explore the scientific research applications of TBEPPA, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
作用機序
N-(tert-butyl)-3-(2-ethylphenoxy)-1-propanamine is believed to act as a neurotransmitter reuptake inhibitor, specifically targeting the reuptake of dopamine and norepinephrine. By blocking the reuptake of these neurotransmitters, N-(tert-butyl)-3-(2-ethylphenoxy)-1-propanamine can increase their concentration in the synaptic cleft, leading to increased neurotransmission. This mechanism of action has been studied in vitro and in vivo, and has shown promising results in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that N-(tert-butyl)-3-(2-ethylphenoxy)-1-propanamine has a low toxicity profile and does not produce significant side effects in animals or humans. N-(tert-butyl)-3-(2-ethylphenoxy)-1-propanamine has been shown to increase dopamine and norepinephrine levels in the brain, leading to increased locomotor activity and improved cognitive function. N-(tert-butyl)-3-(2-ethylphenoxy)-1-propanamine has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
N-(tert-butyl)-3-(2-ethylphenoxy)-1-propanamine has several advantages for use in lab experiments, including its high purity and low toxicity. Its ability to cross the blood-brain barrier also makes it a useful tool for studying neurological disorders. However, N-(tert-butyl)-3-(2-ethylphenoxy)-1-propanamine is a relatively new compound and its mechanism of action is not fully understood. Further research is needed to fully explore its potential applications.
将来の方向性
There are several future directions for research on N-(tert-butyl)-3-(2-ethylphenoxy)-1-propanamine. One area of interest is the development of new drugs for the treatment of neurological disorders, particularly those that target dopamine and norepinephrine reuptake. N-(tert-butyl)-3-(2-ethylphenoxy)-1-propanamine may also have potential applications in the development of new corrosion inhibitors and surfactants. Further research is needed to fully understand the biochemical and physiological effects of N-(tert-butyl)-3-(2-ethylphenoxy)-1-propanamine, as well as its potential limitations and drawbacks.
合成法
The synthesis of N-(tert-butyl)-3-(2-ethylphenoxy)-1-propanamine involves a multistep process that starts with the reaction of 2-ethylphenol with tert-butylchloride to form tert-butyl-2-ethylphenyl ether. This intermediate is then reacted with 3-chloropropylamine to form N-tert-butyl-3-(2-ethylphenoxy)propylamine. Finally, the compound is treated with HCl to form N-(tert-butyl)-3-(2-ethylphenoxy)-1-propanamine. This synthesis method has been optimized for high yield and purity, making N-(tert-butyl)-3-(2-ethylphenoxy)-1-propanamine a viable compound for scientific research.
科学的研究の応用
N-(tert-butyl)-3-(2-ethylphenoxy)-1-propanamine has been studied for a variety of scientific research applications, including its potential as a corrosion inhibitor, surfactant, and pharmaceutical intermediate. N-(tert-butyl)-3-(2-ethylphenoxy)-1-propanamine has also been studied for its potential use in the development of new drugs, particularly in the treatment of neurological disorders. Its ability to cross the blood-brain barrier and its low toxicity make it an attractive candidate for drug development.
特性
IUPAC Name |
N-[3-(2-ethylphenoxy)propyl]-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-5-13-9-6-7-10-14(13)17-12-8-11-16-15(2,3)4/h6-7,9-10,16H,5,8,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFBQKSEJXCWBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCCNC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-ethylphenoxy)propyl]-2-methylpropan-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]-beta-alanine](/img/structure/B5185981.png)
![4-[(allylamino)sulfonyl]-N-(2,6-dimethyl-4-quinolinyl)benzamide](/img/structure/B5185992.png)
![1-(2-chloro-4-fluorobenzyl)-N-[2-(5-methoxy-1H-benzimidazol-2-yl)ethyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5186000.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(4-fluorophenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5186007.png)
![N-(4-ethoxyphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5186013.png)


![3-(2-bromophenyl)-5-(4-chlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5186039.png)
![2,3-dihydro-1H-inden-2-yl({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)amine](/img/structure/B5186042.png)
![N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5186048.png)
![N-{4-[5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl}acetamide](/img/structure/B5186049.png)
![2-[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitro-9H-fluoren-9-one](/img/structure/B5186052.png)
![2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5186069.png)